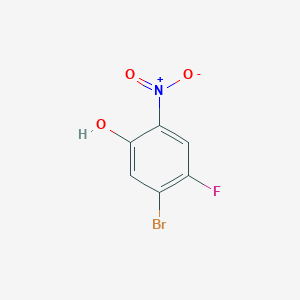

5-Bromo-4-fluoro-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSFWISANLBRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 4 Fluoro 2 Nitrophenol

Direct Synthesis Approaches

The direct synthesis of 5-Bromo-4-fluoro-2-nitrophenol often involves the introduction of nitro or bromo groups onto a pre-existing halogenated fluorophenol or fluoronitrophenol backbone. Nucleophilic aromatic substitution also presents a viable pathway.

Nitration of Halogenated Fluorophenols

One common strategy involves the nitration of a bromo-fluorophenol precursor. For instance, the nitration of 2-bromo-4-fluorophenol (B1268413) can be achieved using a mixture of sulfuric acid and nitric acid. smolecule.com The directing effects of the existing bromine and fluorine substituents on the aromatic ring guide the incoming nitro group to the desired position. smolecule.com The electron-withdrawing nature of the bromine atom and the modest deactivating effect of the fluorine atom influence the regioselectivity of this electrophilic aromatic substitution reaction.

Halogenation of Fluoronitrophenols

Alternatively, the target molecule can be synthesized by the halogenation of a fluoronitrophenol. This involves introducing a bromine atom onto the aromatic ring of a fluoronitrophenol intermediate. Oxidative bromination reactions are typically employed for this purpose. The success of this approach hinges on controlling the reaction conditions to ensure the selective installation of the bromine atom at the correct position, avoiding the formation of undesired isomers.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) offers another route to this compound and its derivatives. This type of reaction involves the replacement of a substituent, typically a halogen, on an aromatic ring by a nucleophile. libretexts.org The presence of electron-withdrawing groups, such as a nitro group, activates the aryl halide towards nucleophilic attack. libretexts.org

For example, a related compound, 5-fluoro-2-nitrophenol, can be synthesized from 2,4-difluoronitrobenzene (B147775) through a two-step process involving an initial reaction with ammonia (B1221849) to form 5-fluoro-2-nitroaniline, followed by diazotization and hydrolysis. google.com This highlights the potential for nucleophilic substitution of a fluorine atom. In some cases, a fluorine atom can be displaced by a nucleophile under base-free conditions, as demonstrated in the functionalization of 2-fluoro-5-nitrophenyldiazonium salts. nih.gov This reactivity is notable as it allows for substitutions with weakly nucleophilic reagents under mild conditions. nih.gov

Multi-Step Synthesis from Precursor Compounds

Complex molecules like this compound are often assembled through multi-step synthetic sequences that allow for the precise and sequential introduction of functional groups.

Sequential Functionalization Strategies

Sequential functionalization is a powerful strategy that involves the stepwise modification of a simpler starting material. cam.ac.uk This approach allows for a high degree of control over the final structure. For instance, a synthesis could begin with a simple fluorophenol, which is then subjected to a series of reactions, such as nitration followed by bromination, to build up the desired substitution pattern. The order of these steps is critical to achieving the correct isomer.

An example of a multi-step synthesis leading to a related compound involves the hydrolysis of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate. prepchem.com This reaction, carried out under basic conditions followed by acidification, cleaves the carbonate ester to yield the final phenol (B47542). prepchem.com Such strategies are often employed in industrial settings to produce complex molecules from readily available starting materials. The use of flow chemistry, where reagents are passed through columns containing immobilized catalysts or reactants, is an emerging paradigm for multi-step synthesis, allowing for the continuous and automated production of complex molecules. syrris.jp

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yields and selectivity is paramount in chemical synthesis. This requires careful optimization of reaction conditions, including temperature, solvent, and the choice of reagents. For example, in the nitration of halogenated phenols, controlling the temperature is crucial to prevent over-nitration or decomposition of the starting material. Similarly, in halogenation reactions, the choice of the brominating agent and catalyst can significantly impact the regioselectivity of the reaction. royalholloway.ac.uk

In multi-step syntheses, the purification of intermediates is often necessary to ensure the purity of the final product. Techniques such as recrystallization or column chromatography are commonly used to remove byproducts and isomers. The development of scalable and robust synthetic routes is essential for the practical application of this compound in areas such as the development of pharmaceutical agents and agricultural chemicals. nih.govdtic.mil

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to the proposed bromination of 4-fluoro-2-nitrophenol (B1295195) to minimize hazardous substances and improve efficiency.

Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive, and chlorinated solvents. Green alternatives focus on safer brominating agents, recyclable catalysts, and environmentally benign solvents. For instance, using potassium bromide (KBr) in the presence of an oxidizing agent can generate bromine in situ, avoiding the handling of liquid bromine. mdpi.com Layered double hydroxides have been used to create a system with KBr for the regioselective monobromination of phenols, showcasing a recyclable solid catalyst system. mdpi.com

Another green approach is the use of alternative energy sources to drive the reaction. Microwave irradiation and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and, in some cases, increase yields and selectivity in nitration and other electrophilic substitution reactions. smolecule.comdergipark.org.tr These techniques enhance energy efficiency compared to conventional heating. For example, ultrasonic and microwave assistance in the nitration of phenols using tertiary butyl nitrite (B80452) (TBN) as a safe nitrating agent dramatically reduced reaction times from hours to minutes and improved yields. dergipark.org.tr

The choice of solvent is also a key consideration in green chemistry. Water is the ideal green solvent, and while many organic reactions are not compatible with water, the use of phase-transfer catalysts can enable reactions in biphasic systems, reducing the need for large quantities of organic solvents. researchgate.net

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Approach | Reagents/Conditions | Potential Advantages |

|---|---|---|

| Alternative Brominating Agent | KBr with an oxidizer (e.g., ZnAl–BrO₃⁻–LDHs) | Avoids use of elemental bromine; catalyst may be recyclable. mdpi.com |

| Alternative Energy Source | Ultrasound or Microwave Irradiation | Reduced reaction time, increased energy efficiency, potentially higher yields. smolecule.comdergipark.org.tr |

| Greener Solvent System | Water with Phase-Transfer Catalyst (PTC) | Reduces volatile organic compound (VOC) emissions; safer reaction medium. researchgate.net |

| Solid Acid Catalysis | Zeolites, Heteropolyacids | Catalyst is often recyclable, non-corrosive, and leads to cleaner reactions with high selectivity. lookchem.comdiva-portal.org |

Catalytic Systems in the Preparation of Substituted Nitrophenols

Catalysis is fundamental to modern chemical synthesis, offering pathways to higher efficiency, selectivity, and sustainability. In the preparation of substituted nitrophenols, including the target compound's precursors, various catalytic systems are employed to control the regioselectivity of nitration and improve reaction conditions.

Heteropolyacids (HPAs) have emerged as highly effective and reusable solid acid catalysts for the regioselective nitration of phenols. researchgate.netglpbio.com These catalysts, such as tungstophosphoric acid (H₃PW₁₂O₄₀), possess strong Brønsted acidity and can be supported on materials like silica (B1680970) or zirconia to enhance their stability and surface area. semanticscholar.org HPAs can facilitate nitration with nitric acid or metal nitrates under milder conditions than the traditional mixed-acid (H₂SO₄/HNO₃) method, often leading to high ortho-selectivity and minimizing the formation of by-products. glpbio.com The ability to easily recover and reuse the catalyst makes these systems environmentally and economically attractive. glpbio.com

Phase-Transfer Catalysis (PTC) is another powerful technique, particularly for reactions involving immiscible reactants, such as an aqueous phase and an organic substrate. researchgate.net In nitrophenol synthesis, PTC can be used in hydrolysis reactions to produce phenols from haloaromatics or in nitration reactions. mdpi.comuliege.be Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) facilitate the transport of a reactant, such as the hydroxide (B78521) or nitrate (B79036) ion, from the aqueous phase to the organic phase where the aromatic substrate is dissolved. smolecule.com This enhances reaction rates and can influence regioselectivity. The use of PTC is considered a green methodology as it can reduce the need for harsh conditions and organic solvents. researchgate.net

Zeolite-based catalysts also play a crucial role in the clean and selective nitration of phenols. diva-portal.org Zeolites are microporous aluminosilicates with a well-defined pore structure that can impart shape-selectivity to reactions. By performing the nitration within the cages of a zeolite, the transition state geometry is constrained, favoring the formation of one isomer over another. diva-portal.org For instance, nitration of phenol with fuming nitric acid inside faujasite zeolites showed high ortho-selectivity in solid-state conditions and para-selectivity when hexane (B92381) was used as a solvent. diva-portal.org

Table 2: Catalytic Systems in Substituted Nitrophenol Synthesis

| Catalytic System | Catalyst Example | Typical Application | Advantages |

|---|---|---|---|

| Heteropolyacids (HPAs) | H₃PW₁₂O₄₀, H₅[PMo₁₀V₂O₄₀] | Regioselective nitration of phenols. researchgate.netglpbio.com | High activity, reusability, non-corrosive, high selectivity. glpbio.com |

| Phase-Transfer Catalysts (PTC) | Tetrabutylammonium bromide (TBAB) | Nitration or hydrolysis in biphasic systems. smolecule.com | Mild conditions, increased reaction rates, improved yields. researchgate.net |

| Zeolites | H-beta, Faujasite | Shape-selective nitration of phenols. diva-portal.org | High regioselectivity, catalyst recyclability, environmentally friendly. diva-portal.org |

| Metal Salts | Copper(II) nitrate (Cu(NO₃)₂), Iron(III) nitrate | Nitration of phenols, often as both reagent and catalyst. uliege.be | Mild conditions, inexpensive, high regioselectivity (often para). uliege.be |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Nitrophenol

Transformations of the Nitro Group

The nitro group in 5-Bromo-4-fluoro-2-nitrophenol is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. wikipedia.org This conversion is a fundamental reaction in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other complex molecules.

The reduction of an aromatic nitro group to an amine is a well-established transformation that can be achieved using a variety of reagents and conditions. wikipedia.org The resulting product from the reduction of this compound would be 5-Bromo-4-fluoro-2-aminophenol.

Common methods for this reduction include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org These reactions are often performed under mild conditions and produce high yields with clean workups.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org For instance, iron filings in acidic media are widely used on an industrial scale for the reduction of nitroaromatics.

Other Reducing Agents: Other reagents capable of reducing aromatic nitro groups include sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂). wikipedia.org These reagents can offer chemoselectivity in molecules with multiple reducible functional groups.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temp. | High efficiency, clean reaction. wikipedia.org |

| Iron (Fe), HCl/Acetic Acid | Reflux | Cost-effective, widely used industrially. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Stoichiometric reagent, good for lab scale. wikipedia.org |

The reduction pathway is generally believed to proceed stepwise: R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

In catalytic hydrogenation , the nitro compound and hydrogen are adsorbed onto the surface of the metal catalyst. The reaction proceeds through the transfer of hydrogen atoms to the nitro group in a stepwise manner, leading to the formation of the nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed and desorbed from the catalyst surface.

With metals in acidic media (e.g., Fe/HCl), the mechanism involves a series of single-electron transfers from the metal to the nitro group, coupled with protonation steps from the acid. The metal is oxidized (e.g., Fe to Fe²⁺) while the nitro group is progressively reduced to the amine.

It is also possible to stop the reduction at intermediate stages. For example, careful control of reaction conditions with reagents like zinc dust in aqueous ammonium (B1175870) chloride can lead to the isolation of the corresponding hydroxylamine. wikipedia.org

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in this compound is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide is a key intermediate for various derivatization reactions, allowing for the synthesis of ethers and esters.

Common derivatization reactions include:

Etherification (Williamson Ether Synthesis): The phenoxide ion, generated by treating the phenol (B47542) with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), can act as a nucleophile and react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. This is a classic Sₙ2 reaction.

Esterification: The phenol can be converted into an ester by reacting it with an acyl halide or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acid byproduct and can also catalyze the reaction.

Nucleophilic Aromatic Substitution: The phenoxide can also serve as a nucleophile in SNAr reactions with other activated aromatic systems. For example, the synthesis of the herbicide oxyfluorfen (B1678082) involves the reaction of a phenoxide with an activated aryl fluoride. libretexts.org

The reactivity of the phenolic hydroxyl group allows for the introduction of a wide variety of functional groups, which is useful for modifying the compound's physical and biological properties. The choice of reaction conditions is important to avoid competing reactions at other sites in the molecule, such as SNAr on the C5-bromo position.

Etherification and Esterification Pathways

The hydroxyl group of this compound is a primary site for reactions such as etherification and esterification. These transformations are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for creating derivatives with altered physical and biological properties.

Etherification: The conversion of this compound to its corresponding ether would typically proceed via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion. The resulting phenoxide, being a potent nucleophile, can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether.

The general mechanism is as follows:

Deprotonation: A base (e.g., sodium hydride, NaH) removes the acidic proton from the hydroxyl group to form the sodium 5-bromo-4-fluoro-2-nitrophenoxide.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Esterification: Phenols are known to react with acyl chlorides or acid anhydrides to form esters. libretexts.org Direct esterification with carboxylic acids (Fischer esterification) is generally too slow for phenols and is not a preferred method. libretexts.orgmasterorganicchemistry.com A more efficient pathway involves reacting this compound with an acyl chloride (like acetyl chloride) or an acid anhydride (like acetic anhydride). libretexts.org To enhance the reaction rate, the phenol is often first converted to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide. libretexts.org

A representative reaction for ester formation is shown below:

Reaction of sodium 5-bromo-4-fluoro-2-nitrophenoxide with an acyl chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) + Base | 1-(Alkoxy)-5-bromo-4-fluoro-2-nitrobenzene | Williamson Ether Synthesis |

| This compound | Acyl Chloride (RCOCl) + Base | 5-Bromo-4-fluoro-2-nitrophenyl acetate | Acylation (Esterification) |

| This compound | Acid Anhydride ((RCO)₂O) | 5-Bromo-4-fluoro-2-nitrophenyl acetate | Acylation (Esterification) |

Impact of Substitution on Hydroxyl Reactivity

The reactivity of the hydroxyl group in this compound is significantly influenced by the electronic effects of the bromo, fluoro, and nitro substituents.

Increased Acidity: The nitro group is a powerful electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R). The fluorine and bromine atoms are also electron-withdrawing through their inductive effects. Collectively, these groups pull electron density away from the aromatic ring and, consequently, from the oxygen atom of the hydroxyl group. This withdrawal of electron density polarizes the O-H bond, making the phenolic proton more acidic compared to phenol itself. ncert.nic.in The increased acidity facilitates the formation of the corresponding phenoxide ion, which is a key intermediate in reactions like etherification. The stability of the resulting phenoxide anion is enhanced because the negative charge can be delocalized over the aromatic ring and onto the oxygen atoms of the ortho-nitro group. ncert.nic.in

Nucleophilicity: While the substituents increase the acidity of the phenol, they decrease the nucleophilicity of the neutral hydroxyl group. However, upon deprotonation, the resulting phenoxide is an excellent nucleophile, and its reactivity is central to forming ether and ester derivatives.

The table below summarizes the electronic effects of the substituents on the hydroxyl group's properties.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-R) | Overall Impact on Acidity |

| Nitro (NO₂) | 2 (ortho) | Strong | Strong | Strongly Increases |

| Fluoro (F) | 4 (para) | Strong | Weak (+R) | Increases |

| Bromo (Br) | 5 (meta) | Moderate | Weak (+R) | Increases |

Electrophilic Aromatic Substitution Studies on this compound

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org However, performing such a reaction on this compound is mechanistically challenging and generally not reported in the scientific literature.

The aromatic ring of this compound is considered highly deactivated towards electrophilic attack. This deactivation arises from the cumulative electron-withdrawing effects of the substituents:

Nitro Group: The nitro group is one of the strongest deactivating groups. It strongly withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.com

Hydroxyl Group: The hydroxyl group is a strongly activating, ortho, para-directing group. makingmolecules.com However, in this specific molecule, its activating effect is overwhelmingly counteracted by the three deactivating groups.

The positions on the ring (C3 and C6) are the only ones with hydrogen atoms available for substitution. The powerful deactivating effect of the ortho-nitro group, combined with the deactivating influence of the two halogens, makes these positions electronically poor and thus highly resistant to attack by an incoming electrophile. Any potential electrophilic substitution would require extremely harsh reaction conditions, which would likely lead to degradation of the molecule rather than the desired substitution. Consequently, this compound is not a viable substrate for typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Fluoro 2 Nitrophenol and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For 5-Bromo-4-fluoro-2-nitrophenol, these methods are instrumental in identifying characteristic vibrational modes associated with its specific substituents.

The vibrational spectrum of this compound is complex, with each functional group contributing to a unique set of absorption bands. Although a complete experimental spectrum for this specific isomer is not widely published, a detailed analysis can be inferred from studies of similar substituted nitrophenols. researchgate.netspectroscopyonline.com The assignments of the principal vibrational modes are presented in Table 1.

The O-H stretching vibration is particularly sensitive to its environment. In 2-nitrophenols, this band is typically broad and shifted to lower wavenumbers (around 3200-3500 cm⁻¹) due to strong intramolecular hydrogen bonding. The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch is usually found at a higher frequency than the symmetric stretch. spectroscopyonline.com

The C-F and C-Br stretching vibrations are also key indicators. The C-F stretching mode in aromatic compounds typically appears in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, generally in the 700-500 cm⁻¹ range, due to the larger mass of the bromine atom. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| O-H Stretch (Intramolecular H-bond) | 3200-3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3050-3150 | FT-IR, Raman |

| Asymmetric NO₂ Stretch | 1520-1560 | FT-IR, Raman |

| Symmetric NO₂ Stretch | 1330-1360 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| C-F Stretch | 1200-1250 | FT-IR |

| In-plane O-H Bend | 1150-1250 | FT-IR |

Note: These are predicted values based on characteristic frequencies for similar molecules.

A significant feature of 2-nitrophenols is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and one of the oxygen atoms of the adjacent nitro group. testbook.comdoubtnut.comstackexchange.com This interaction can be thoroughly investigated using vibrational spectroscopy. The presence of this hydrogen bond causes a notable broadening and red-shifting (a shift to lower wavenumbers) of the O-H stretching band in the FT-IR spectrum. In the absence of this bond, a sharper O-H stretching band would be expected at higher frequencies (around 3600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the additive effects of the substituents on the aromatic ring. researchgate.netacs.orgwisc.edulibretexts.org The electron-withdrawing nature of the nitro group and the halogens, combined with the electron-donating effect of the hydroxyl group, results in a distinct pattern of chemical shifts.

In the ¹H NMR spectrum, the aromatic region would display signals for the two protons on the ring. The proton ortho to the nitro group is expected to be the most deshielded (highest ppm value). The hydroxyl proton typically appears as a broad singlet, with its chemical shift being solvent and concentration-dependent.

The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons directly attached to the electronegative substituents (O, N, F, Br) will have their chemical shifts significantly affected. The carbon bearing the hydroxyl group is expected to be shifted downfield, as is the carbon attached to the nitro group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.8 - 8.2 | Doublet (d) |

| H-6 | 7.0 - 7.4 | Doublet (d) |

Note: Predicted values relative to TMS in a non-polar solvent. Coupling constants will be influenced by the fluorine atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-NO₂) | 135 - 140 |

| C-3 (C-H) | 125 - 130 |

| C-4 (C-F) | 155 - 160 (doublet due to C-F coupling) |

| C-5 (C-Br) | 110 - 115 |

Note: Predicted values relative to TMS.

For complex substitution patterns as seen in this compound, one-dimensional NMR spectra can sometimes be ambiguous. Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment. nih.govnih.gov

A ¹H-¹H COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent relationship. An HMBC spectrum, which shows correlations between protons and carbons over two or three bonds, would be invaluable in assigning the quaternary carbons (those without attached protons) by correlating them with the known proton signals.

¹⁹F NMR spectroscopy is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorine-containing compounds. researchgate.netnih.govazom.comwikipedia.org In this compound, a single resonance would be observed in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the other substituents on the ring.

Furthermore, the fluorine nucleus will couple with the adjacent protons, leading to splitting of the ¹⁹F signal and the corresponding ¹H signals. The magnitude of the ³J(H-F) coupling constant can provide further structural information. This technique is particularly useful for confirming the position of the fluorine atom on the aromatic ring. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For aromatic compounds like this compound, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugated π-system and the effects of various substituents.

The UV-Vis spectrum of nitrophenols is generally characterized by absorptions in the blue-to-UV region. nih.gov These absorptions are primarily attributed to π → π* electronic transitions within the benzene (B151609) ring, which are influenced by the presence of both the electron-donating hydroxyl group and the electron-withdrawing nitro group. The specific absorption maxima (λmax) and the intensity of these absorptions, quantified by the molar absorptivity (ε), are sensitive to the nature and position of the substituents on the aromatic ring.

Deprotonation of the phenolic hydroxyl group to form the corresponding phenolate (B1203915) results in a significant bathochromic (red) shift in the absorption spectrum. nih.gov This is due to the increased electron-donating ability of the phenolate oxygen, which enhances the charge-transfer character of the electronic transition.

Table 1: Representative UV-Vis Absorption Data for Substituted Nitrophenols

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| 2-Nitrophenol (B165410) | Water | 351 | - | nih.gov |

| 4-Nitrophenol | Water | 318-400 | - | researchgate.netresearchgate.net |

Note: The data presented are for analogous compounds and are intended to provide a general context for the expected spectroscopic behavior of this compound.

The polarity of the solvent can have a discernible effect on the electronic spectra of organic molecules. rsc.orgslideshare.netyoutube.comscribd.combiointerfaceresearch.comijiset.com These solvent effects can manifest as shifts in the absorption maxima (solvatochromism). For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift, as the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. youtube.com Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state through interactions such as hydrogen bonding. youtube.com

Studies on various nitrophenols have shown that while solvent effects on their electronic structure are generally minimal, there can be exceptions. For example, the absorption spectrum of 2,4-dinitrophenol (B41442) shows notable differences between water and 2-propanol. rsc.org For this compound, it is anticipated that changes in solvent polarity would induce shifts in its absorption maxima, providing further information about the nature of its electronic transitions and the polarity of its ground and excited states.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. springernature.com This method allows for the elucidation of key structural parameters such as bond lengths, bond angles, and torsion angles, and provides a detailed picture of the intermolecular interactions that govern the crystal packing.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, data from related nitrobenzene (B124822) derivatives can provide insights into the expected molecular geometry. mdpi.com The geometry of the benzene ring is expected to be largely planar, with some minor distortions due to the steric and electronic effects of the substituents. The C-NO₂ bond length and the geometry of the nitro group are of particular interest, as they can be influenced by intramolecular interactions, such as hydrogen bonding with the adjacent hydroxyl group, and by intermolecular interactions within the crystal lattice. mdpi.com The planarity of the nitro group with respect to the benzene ring can vary, with the twist angle being influenced by crystal packing forces. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Nitroaromatic Compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.37 - 1.40 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| C-Br | ~1.90 |

| C-F | ~1.35 |

| C-O (hydroxyl) | ~1.36 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-N-O | ~118 |

| O-N-O | ~124 |

| **Torsion Angles (°) ** |

Note: These values are generalized from typical bond lengths and angles in related organic molecules and are not experimental data for this compound.

Furthermore, the bromine and fluorine atoms can participate in halogen bonding, and the nitro groups can engage in attractive O···N interactions. rsc.org The aromatic rings can also interact through π–π stacking. A detailed analysis of these interactions would be crucial for understanding the supramolecular chemistry of this compound and for correlating its solid-state structure with its physical properties.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable analytical tool in synthetic organic chemistry, providing rapid and sensitive detection of reaction components and products. copernicus.orgcopernicus.orgnih.govpurdue.edu It is particularly valuable for monitoring the progress of reactions and for the identification of intermediates and byproducts.

The synthesis of nitrophenols often involves the nitration of a corresponding phenol (B47542) precursor. dergipark.org.tr Mass spectrometry can be employed to monitor the consumption of the starting material and the formation of the desired nitrated product. By analyzing small aliquots of the reaction mixture over time, the reaction progress can be tracked, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

In the context of this compound, mass spectrometry would be a key technique for confirming the identity of the final product. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion would also be characteristic, due to the presence of bromine which has two abundant isotopes (⁷⁹Br and ⁸¹Br).

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. libretexts.orgnih.govyoutube.com By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, valuable structural information can be obtained, which can help to confirm the substitution pattern on the aromatic ring. This technique is also highly effective for identifying unknown impurities or side products in the reaction mixture.

Table 3: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Nitrophenol |

| 4-Nitrophenol |

| 2,4-Dinitrophenol |

| 2-propanol |

Theoretical and Computational Investigations of 5 Bromo 4 Fluoro 2 Nitrophenol

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Charge Transfer Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a fundamental computational tool used to study charge transfer and hyperconjugative interactions within a molecule. In 5-Bromo-4-fluoro-2-nitrophenol, the presence of electron-donating (hydroxyl, bromine, fluorine) and electron-withdrawing (nitro) groups on the benzene (B151609) ring leads to significant intramolecular charge transfer.

The stabilization energy (E(2)) associated with these interactions can be calculated using NBO analysis. A higher E(2) value indicates a stronger interaction. For this compound, the most significant charge transfer interactions are expected to occur between the lone pairs of the oxygen, bromine, and fluorine atoms and the π* orbitals of the aromatic ring and the nitro group.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C1-C6) | 25.5 |

| LP (O) | π* (N-O) | 5.2 |

| LP (Br) | π* (C4-C5) | 8.7 |

| LP (F) | π* (C3-C4) | 3.1 |

| π (C1-C6) | π* (N-O) | 15.8 |

Note: The data in this table is illustrative and represents typical values for similar substituted nitrophenols, as specific computational studies on this compound are not publicly available.

Donor-Acceptor Interactions

The electronic landscape of this compound is characterized by distinct donor and acceptor regions, which can be analyzed through the lens of Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions and electronic transitions.

In this molecule, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the hydroxyl and halogen substituents, which act as the electron donor moieties. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group, the acceptor moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule that is more polarizable and has a higher tendency to undergo electronic transitions.

The presence of both strong donor and acceptor groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer from the substituted phenyl ring to the nitro group.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically compared to experimental values (if available) to confirm the molecular structure. The chemical shifts are influenced by the electron density around the nuclei; therefore, the electron-withdrawing and -donating groups in this compound will cause distinct shifts for the different protons and carbons in the molecule.

Infrared (IR) Spectra: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, the C-Br and C-F stretches, and the various vibrations of the aromatic ring.

UV-Visible (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions in this compound are expected to be of the π → π* and n → π* type, arising from the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | H (hydroxyl): ~10-11, H (aromatic): ~7-8 |

| ¹³C NMR | Chemical Shift (ppm) | C (hydroxyl-bearing): ~150-160, C (nitro-bearing): ~140-150 |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3300-3500, N-O stretch: ~1500-1550 |

| UV-Vis | λmax (nm) | ~350-400 |

Note: The data in this table is illustrative and represents typical values for similar substituted nitrophenols, as specific computational studies on this compound are not publicly available.

Theoretical Studies of Non-linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for materials with non-linear optical (NLO) properties. NLO materials have applications in various photonic technologies, including optical switching and frequency conversion.

The NLO properties of a molecule are determined by its response to an applied electric field. The key parameters are the polarizability (α) and the first hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response.

Computational methods can be used to calculate these properties. A large value of β is indicative of a strong NLO response. For a molecule to exhibit a significant β value, it typically needs to have a strong donor-acceptor framework and a small HOMO-LUMO gap, both of which are characteristic of this compound. The delocalization of π-electrons across the molecule, facilitated by the conjugated system, also plays a crucial role in enhancing the hyperpolarizability. Theoretical calculations would likely predict that this compound possesses a notable first hyperpolarizability, making it a molecule of interest for further investigation in the field of NLO materials.

Applications of 5 Bromo 4 Fluoro 2 Nitrophenol As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

While specific literature detailing the direct use of 5-Bromo-4-fluoro-2-nitrophenol for the synthesis of all major heterocyclic families is limited, its structure provides a clear and logical pathway for the formation of several important classes of compounds. The foundational step in many of these syntheses is the chemical reduction of the nitro group to a primary amine, yielding the highly reactive intermediate, 2-amino-5-bromo-4-fluorophenol. This intermediate is a classic precursor for building fused heterocyclic systems.

The synthesis of quinoline (B57606) rings from this compound would proceed via its reduced form, 2-amino-5-bromo-4-fluorophenol. Substituted anilines and aminophenols are standard starting materials in several well-established quinoline syntheses. For instance, in the Combes quinoline synthesis, the aminophenol intermediate would be reacted with a 1,3-diketone under acidic conditions. The initial condensation would form a Schiff base (or enamine), which then undergoes acid-catalyzed cyclization and dehydration to yield a highly substituted quinoline. Similarly, the Doebner-von Miller reaction offers another pathway, where the aminophenol could react with α,β-unsaturated aldehydes or ketones. These methods would theoretically lead to the formation of quinolines bearing bromo, fluoro, and hydroxyl substituents, which are valuable for further functionalization. nih.govresearchgate.net

Table 1: Plausible Quinoline Synthesis via 2-amino-5-bromo-4-fluorophenol

| Synthesis Name | Co-reactant | Key Conditions | Resulting Core Structure |

| Combes Synthesis | 1,3-Diketone (e.g., acetylacetone) | Acid catalyst (e.g., H₂SO₄) | Substituted Quinoline |

| Doebner-von Miller | α,β-Unsaturated Carbonyl | Strong acid, Oxidizing agent | Substituted Quinoline |

| Friedländer Synthesis | α-Methylene Ketone | Base or Acid Catalyst | Substituted Quinoline |

The construction of benzoxazoles is a more direct and commonly cited application for 2-aminophenol (B121084) derivatives. organic-chemistry.org The synthesis begins with the necessary reduction of this compound to 2-amino-5-bromo-4-fluorophenol. This intermediate can then undergo cyclocondensation with a variety of reagents to form the benzoxazole (B165842) ring system. nih.gov

Common synthetic strategies include:

Reaction with Carboxylic Acids: Heating the aminophenol with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), directly yields the 2-substituted benzoxazole.

Reaction with Aldehydes: Condensation with an aldehyde, followed by oxidative cyclization, is another efficient method. The initial reaction forms a Schiff base which is then cyclized. organic-chemistry.org

Reaction with Acyl Chlorides or Anhydrides: Acylation of the amino group followed by acid- or base-catalyzed cyclization provides a reliable route to the benzoxazole core.

These reactions would produce a 6-bromo-5-fluoro-2-substituted-benzoxazole, a scaffold of interest in medicinal chemistry and materials science. nih.gov

The synthesis of more complex heterocyclic systems such as isoindolinones and thienopyrimidine diones from this compound is not prominently documented in scientific literature and would require multi-step synthetic sequences.

For isoindolinones , a plausible, though lengthy, route would involve significant modification of the starting material's functional groups. For example, the nitrophenol would need to be converted into a 2-aminobenzoic acid or 2-cyanobenzoic acid derivative, which are common precursors for isoindolinones. This would entail reduction of the nitro group, protection of the phenol (B47542) and the newly formed amine, followed by carboxylation or cyanation of the ring, likely at the bromine-substituted position via metal-catalyzed cross-coupling, and finally, cyclization with another reactant.

For thienopyrimidine diones , the synthesis is even more complex as it requires the construction of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. nih.gov A typical synthesis starts from a substituted aminothiophene. nih.gov Therefore, this compound would need to be completely transformed into a suitable thiophene precursor, a non-trivial process that is not a direct application of its inherent reactivity.

Role in the Synthesis of Schiff Bases and Related Imine Compounds

This compound is a viable precursor for Schiff bases, primarily through its conversion to 2-amino-5-bromo-4-fluorophenol. Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net

The reduced intermediate, 2-amino-5-bromo-4-fluorophenol, possesses a nucleophilic primary amino group that can readily react with a wide range of carbonyl compounds. The general reaction involves mixing the aminophenol with an aldehyde or ketone in a suitable solvent, often with mild heating and sometimes with an acid or base catalyst to facilitate the dehydration process. The resulting Schiff bases would be highly functionalized, incorporating the bromo, fluoro, and hydroxyl groups, making them valuable as ligands for metal complexes or as intermediates for further synthetic transformations. nih.gov While direct synthesis from the title compound is not specified, the reaction of the closely related 5-bromo-2-hydroxy benzaldehyde (B42025) with aniline (B41778) is a well-documented example of this type of transformation. researchgate.net

Table 2: Potential Schiff Base Formation Pathways

| Pathway | Key Intermediate | Co-reactant | Product Class |

| A | 2-amino-5-bromo-4-fluorophenol (from reduction) | Aldehyde or Ketone | Substituted Phenolic Schiff Base |

| B | Formylated this compound | Primary Amine | Substituted Nitrophenolic Schiff Base |

Intermediate for Functional Organic Materials (non-biological focus)

The unique electronic properties conferred by the combination of halogen and nitro substituents make this compound a potential intermediate for functional organic materials. The presence of multiple, electronically distinct functional groups allows for its incorporation into larger molecular systems designed for applications in materials science. nbinno.com

Potential applications include:

Precursors for Dyes and Pigments: Nitrophenols are often used as precursors for azo dyes. The nitro group can be reduced to an amine, diazotized, and then coupled with another aromatic system to create intensely colored compounds. The bromo and fluoro substituents would modulate the final color and properties like lightfastness.

Monomers for High-Performance Polymers: The phenolic hydroxyl group can be used for the synthesis of specialty polymers such as polyethers or polyesters. The high degree of halogenation could enhance properties like thermal stability and flame retardancy.

Building Blocks for Organic Electronics: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into n-type organic semiconductors. Through reactions like Suzuki or Stille cross-coupling (reacting at the C-Br bond), this unit could be integrated into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Contribution to Novel Synthetic Methodology Development

Polysubstituted aromatic compounds with diverse functional groups, such as this compound, are valuable tools for chemists developing new synthetic methods. While there are no specific reports where this compound was central to a new methodology, molecules of its class are frequently used as substrates to test the scope and limitations of new reactions.

For example, the carbon-bromine bond can be used to test new palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (hydroxyl) groups, along with potential steric hindrance, provides a challenging substrate to test the robustness and versatility of a new catalyst system. Similarly, the selective reduction of the nitro group in the presence of halogens is a common test for new chemoselective reduction methodologies. Therefore, while not the subject of a developed methodology itself, it represents an ideal scaffold for validating future synthetic innovations.

Design and Synthesis of Specialized Chemical Probes (non-biological sensing/analysis)

While direct, published research on the specific application of this compound in the synthesis of chemical probes for non-biological sensing is not extensively documented, its chemical structure provides a versatile platform for the rational design of such analytical tools. The strategic placement of bromo, fluoro, nitro, and hydroxyl functional groups on the aromatic ring allows for a variety of synthetic modifications to create sophisticated chemosensors for environmental and industrial monitoring.

The core principle behind designing a chemical probe involves integrating a recognition unit (receptor) that selectively interacts with a target analyte and a signaling unit (often a fluorophore or chromophore) that produces a measurable response upon binding. The this compound molecule can be systematically functionalized to incorporate these essential components.

Synthetic Strategies and Potential Applications:

The hydroxyl group of this compound serves as a primary site for modification. Through etherification reactions, it can be linked to various signaling moieties. For instance, coupling with a fluorophore precursor would yield a probe where the quenching or enhancement of fluorescence is triggered by interaction with a specific analyte. The electron-withdrawing nature of the nitro and halogen substituents can influence the photophysical properties of the resulting probe.

The nitro group is another key functional handle. It can be reduced to an amine, which can then be further derivatized. This amino group can be used to attach a receptor unit designed to bind to specific non-biological analytes, such as heavy metal ions or anions. For example, the amine could be converted into a Schiff base or an amide that acts as a chelating site for metal ions.

The bromo and fluoro substituents also offer avenues for synthetic diversification through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would allow for the introduction of extended conjugation systems or specific binding motifs, thereby fine-tuning the probe's selectivity and sensitivity.

Hypothetical Design of a Chemosensor for Metal Ion Detection:

A hypothetical chemosensor for the detection of a specific metal ion, such as lead (Pb²⁺), could be conceptualized starting from this compound. The synthesis could involve the reduction of the nitro group to an amine, followed by reaction with a salicylaldehyde (B1680747) derivative to form a Schiff base. This Schiff base would act as the ionophore (receptor) for Pb²⁺. The phenolic oxygen and the imine nitrogen of the Schiff base could coordinate with the metal ion, leading to a change in the electronic properties of the molecule. This change could be transduced into a colorimetric or fluorescent signal.

The performance of such a hypothetical probe would be evaluated based on several key parameters, as illustrated in the following data table. It is important to note that this table is for illustrative purposes to demonstrate the type of data generated in such research, as specific experimental data for probes derived from this compound is not currently available in the scientific literature.

Table 1: Hypothetical Performance Data for a this compound-Derived Chemosensor

| Target Analyte | Sensing Mechanism | Detection Limit | Response Time | Optimal pH Range | Signaling Output |

|---|---|---|---|---|---|

| Lead (Pb²⁺) | Chelation-induced fluorescence enhancement | 1.5 x 10⁻⁸ M | < 5 minutes | 6.0 - 8.0 | Turn-on fluorescence at 520 nm |

| Mercury (Hg²⁺) | Colorimetric change upon coordination | 5.0 x 10⁻⁷ M | < 2 minutes | 5.5 - 7.5 | Color change from colorless to yellow |

| Cyanide (CN⁻) | Nucleophilic addition-induced fluorescence quenching | 2.1 x 10⁻⁶ M | < 10 minutes | 7.0 - 9.0 | Turn-off fluorescence at 480 nm |

The development of such probes would involve detailed spectroscopic studies, including UV-Vis and fluorescence spectroscopy, to characterize their interaction with the target analytes. The selectivity of the probes would be assessed by testing their response in the presence of various potentially interfering ions. The findings from such research would contribute to the development of new analytical tools for environmental monitoring and industrial process control.

Future Research Directions and Prospects for 5 Bromo 4 Fluoro 2 Nitrophenol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 5-Bromo-4-fluoro-2-nitrophenol is a primary area for future research. Current synthetic strategies often rely on classical nitration and bromination reactions, which may involve harsh conditions and the generation of significant waste streams. Future efforts should be directed towards the exploration of greener alternatives.

A key challenge in the synthesis of polysubstituted aromatics is achieving the desired regioselectivity. Future research could focus on developing novel directing groups or catalytic systems that allow for the precise and controlled introduction of bromo, fluoro, and nitro functionalities onto the phenol (B47542) backbone. This would not only improve the efficiency of the synthesis of this compound but also open up avenues for the creation of a diverse library of related compounds with unique properties.

Development of Advanced Catalytic Systems for Specific Transformations

The reactivity of the various functional groups on the this compound ring—the nitro, bromo, fluoro, and hydroxyl groups—makes it an ideal substrate for a wide range of catalytic transformations. Future research should focus on the development of highly selective and efficient catalysts to manipulate these functionalities.

For instance, the selective reduction of the nitro group to an amino group is a crucial transformation for the synthesis of many biologically active molecules and functional materials. The development of novel chemoselective catalysts, such as supported metal nanoparticles or single-atom catalysts, could provide higher yields and selectivities compared to traditional methods.

Furthermore, the bromo and fluoro substituents are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The design of advanced palladium, nickel, or copper-based catalytic systems tailored for these specific transformations on the electron-deficient nitrophenol scaffold would be highly valuable. This would enable the facile introduction of a wide array of substituents, leading to the synthesis of novel compounds with tailored electronic and steric properties.

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic routes. The interplay of the different functional groups can lead to complex reaction pathways that are not always predictable.

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction intermediates and transition states. These experimental findings can be complemented by density functional theory (DFT) calculations to model reaction pathways and predict reactivity.

A particular area of interest is the study of nucleophilic aromatic substitution (SNAr) reactions on this substrate. The presence of both a good leaving group (fluorine) and a deactivating group (bromine) in proximity to the activating nitro group presents an interesting case for mechanistic investigation. Understanding the factors that govern the regioselectivity and reactivity in SNAr reactions will be critical for its synthetic utility.

Integration into Flow Chemistry or High-Throughput Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and high-throughput platforms offers numerous advantages, including improved safety, scalability, and process control. Future research should explore the integration of the synthesis and functionalization of this compound into these modern synthetic technologies.

Flow chemistry can be particularly beneficial for hazardous reactions, such as nitrations, by minimizing the reaction volume and allowing for precise control over reaction parameters. The development of robust and scalable flow protocols for the synthesis of this compound would be a significant advancement.

Furthermore, high-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of catalysts and reaction conditions for the various transformations of this compound. This would accelerate the discovery of optimal synthetic methods and facilitate the creation of large libraries of derivatives for biological or materials screening.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules and for designing new materials with desired functionalities. Future research should leverage these tools to explore the potential of this compound and its derivatives.

DFT calculations can be used to predict various molecular properties, such as electronic structure, charge distribution, and spectroscopic signatures. This information can be used to understand the reactivity of the molecule and to design derivatives with specific electronic properties for applications in areas like organic electronics.

Furthermore, molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of derivatives of this compound. This can guide the synthesis of new compounds with potential therapeutic applications.

Application in the Synthesis of Advanced Functional Molecules for Emerging Technologies

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of a variety of advanced functional molecules with applications in emerging technologies.

In the field of medicinal chemistry, the nitrophenol scaffold is a common feature in many bioactive compounds. The bromo and fluoro substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research could focus on utilizing this compound as a key intermediate for the synthesis of novel pharmaceuticals.

In materials science, the electron-withdrawing nitro group and the polarizable bromine and fluorine atoms can impart interesting electronic and optical properties to molecules. Derivatives of this compound could find applications as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical materials. Exploring these potential applications will be a key area for future research.

Interactive Data Table: Potential Research Directions and Methodologies

| Research Area | Key Objectives | Potential Methodologies | Expected Outcomes |

| Sustainable Synthesis | Develop green and efficient synthetic routes. | Solid acid catalysis, enzymatic synthesis, process intensification. | Reduced environmental impact, improved yields and selectivity. |

| Advanced Catalysis | Design selective catalysts for specific transformations. | Supported metal nanoparticles, single-atom catalysts, tailored cross-coupling catalysts. | High-yield synthesis of functionalized derivatives. |

| Mechanistic Studies | Elucidate complex reaction mechanisms. | Kinetic studies, isotopic labeling, DFT calculations. | Deeper understanding of reactivity for process optimization. |

| Flow Chemistry & HTE | Integrate synthesis into modern platforms. | Continuous flow reactors, automated synthesis platforms. | Improved safety, scalability, and rapid discovery of new compounds. |

| Computational Modeling | Predict properties and guide material design. | DFT calculations, molecular dynamics simulations, QSAR. | Rational design of molecules with tailored properties. |

| Functional Molecules | Synthesize materials for emerging technologies. | Medicinal chemistry synthesis, materials chemistry approaches. | Novel pharmaceuticals and advanced organic materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-fluoro-2-nitrophenol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential halogenation and nitration. For example, bromination of 4-fluoro-2-nitrophenol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) can introduce the bromo group at the 5-position. Nitration should precede bromination if starting from a fluorophenol derivative, as nitro groups are meta-directing. Reaction efficiency depends on the order of substituent introduction and solvent choice, with DMF offering better solubility for aromatic intermediates .

Q. How can the purity and structural identity of this compound be verified?

- Methodology : Use a combination of techniques:

- HPLC/GC-MS : Quantify purity (>95% by area normalization) and detect impurities.

- NMR Spectroscopy : Analyze H and C spectra to confirm substituent positions. The nitro group deshields adjacent protons, while bromine and fluorine induce distinct splitting patterns.

- X-ray Crystallography : Resolve crystal structures using programs like ORTEP-III to confirm molecular geometry and intermolecular interactions .

Q. What safety precautions are critical when handling this compound?

- Methodology : Due to its nitro and halogen substituents, the compound may be toxic and photosensitive. Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C in amber vials to prevent decomposition. Monitor for exothermic reactions during synthesis, as nitro compounds can be explosive under high heat .

Advanced Research Questions

Q. How do electron-withdrawing groups (Br, F, NO) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology : The nitro group at the 2-position strongly deactivates the ring, directing incoming nucleophiles to the meta position (relative to NO). Bromine at the 5-position further reduces electron density, while fluorine’s inductive effect enhances electrophilicity at the 4-position. Kinetic studies using varying nucleophiles (e.g., hydroxide, amines) under different temperatures can quantify substituent effects. DFT calculations may predict reaction pathways .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodology : Contradictions often arise from solvent effects, tautomerism, or impurities. For example:

- Variable Temperature NMR : Identify dynamic processes (e.g., hydrogen bonding) causing peak broadening.

- 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximities.

- Isotopic Labeling : Use deuterated analogs to isolate specific vibrational modes in IR spectroscopy .

Q. How can regioselectivity challenges in the nitration of bromo-fluorophenol precursors be mitigated?

- Methodology : Nitration of bromo-fluorophenol derivatives often yields mixtures due to competing directing effects. To enhance regioselectivity:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups).

- Lewis Acid Catalysts : Use HNO-HSO with BF to favor nitration at the electron-deficient 2-position.

- Computational Screening : Predict favorable nitration sites using molecular electrostatic potential (MEP) maps .

Q. What are the photostability profiles of this compound under UV-Vis irradiation?

- Methodology : Conduct accelerated degradation studies using a xenon lamp (simulating sunlight) and monitor via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.